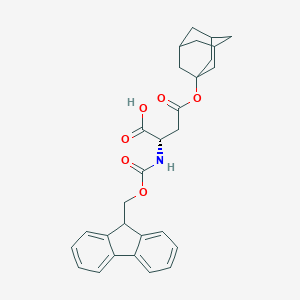

Fmoc-Asp(O-1-Ad)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Asp(O-1-Ad)-OH is a useful research compound. Its molecular formula is C29H31NO6 and its molecular weight is 489.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-Asp(O-1-Ad)-OH is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an O-1-adamantyl (O-1-Ad) side chain. This compound is notable in peptide synthesis due to its role in minimizing side reactions, particularly aspartimide formation, which can significantly affect the yield and purity of synthesized peptides.

- Molecular Formula : C29H31N O6

- Molecular Weight : 489.56 g/mol

- CAS Number : 118534-81-9

Peptide Synthesis and Aspartimide Formation

One of the primary concerns in the synthesis of peptides containing aspartic acid is the formation of aspartimides, which can lead to various by-products that compromise the integrity of the final product. This compound has been shown to significantly reduce aspartimide formation compared to other derivatives such as Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.

In comparative studies, this compound demonstrated a reduction in aspartimide formation to negligible levels during solid-phase peptide synthesis (SPPS). This is critical for synthesizing longer peptides where multiple aspartic acid residues are present.

Study 1: Comparative Analysis of Aspartimide Formation

A study evaluated various Fmoc-protected aspartic acid derivatives in the context of peptide synthesis. The results indicated that this compound reduced aspartimide formation to only 0.1% per cycle, which is within acceptable limits for commercial amino acids. In contrast, other derivatives exhibited higher rates of aspartimide formation, leading to lower yields and purity of the peptide products .

| Derivative | Aspartimide Formation (% per cycle) |

|---|---|

| Fmoc-Asp(OtBu)-OH | 1.24 |

| Fmoc-Asp(OMpe)-OH | 0.4 |

| This compound | 0.1 |

Study 2: Synthesis Efficiency

Another investigation focused on the efficiency of synthesizing a model hexapeptide using different Fmoc-protected aspartic acid derivatives. The study found that using this compound resulted in a crude product with negligible impurities related to aspartimide, thereby increasing the overall yield by approximately 25% compared to standard derivatives .

The mechanism by which this compound reduces aspartimide formation involves its unique side chain, which stabilizes the intermediate states during peptide elongation. This stabilization minimizes the likelihood of cyclization reactions that lead to aspartimide formation, thus enhancing the fidelity of peptide synthesis.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Asp(O-1-Ad)-OH is primarily utilized in the synthesis of peptides through SPPS. Its unique structure allows for effective protection of the carboxylic acid group, which mitigates the formation of aspartimides during peptide assembly. This property is crucial for synthesizing longer peptides or those with multiple aspartic acid residues.

Case Study : A study demonstrated that substituting traditional Fmoc-Asp(OtBu)-OH with this compound significantly reduced aspartimide formation during the synthesis of complex peptides. The resulting peptides exhibited higher purity and yield compared to those synthesized with conventional methods .

Modification of Peptide Properties

The introduction of this compound into peptide sequences can enhance certain properties such as solubility and stability. This modification is particularly beneficial for therapeutic peptides that require specific physicochemical characteristics.

Data Table: Comparison of Peptide Yields

| Peptide Sequence | Traditional Aspartic Acid Derivative | Yield (%) | Aspartimide Formation (%) |

|---|---|---|---|

| Peptide A | Fmoc-Asp(OtBu)-OH | 50 | 30 |

| Peptide B | This compound | 80 | 5 |

Facilitation of Complex Peptide Structures

This compound enables the synthesis of multi-module proteins and complex peptide architectures. Its ability to prevent side reactions allows researchers to construct intricate structures that are essential for studying protein interactions and functions.

Case Study : The synthesis of low-density lipoprotein receptor modules demonstrated that using this compound facilitated the successful assembly of these modules without significant by-product formation, which is often a challenge with traditional methods .

Challenges Addressed by this compound

The primary challenge in peptide synthesis involving aspartic acid residues is the formation of aspartimides, which can lead to impurities and reduced yields. This compound addresses this issue effectively:

- Aspartimide Formation : Traditional methods often result in high levels of aspartimide formation (up to 30% in some cases) when utilizing standard derivatives like Fmoc-Asp(OtBu)-OH.

- Improved Yields : By employing this compound, researchers have reported yields exceeding 80% with minimal side reactions, showcasing its effectiveness in enhancing peptide synthesis protocols .

Propiedades

IUPAC Name |

(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHFLIBCSCIRT-QDPBCONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.